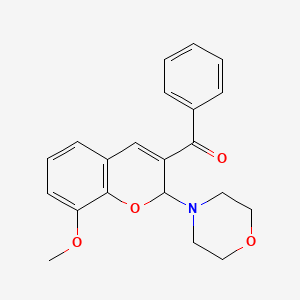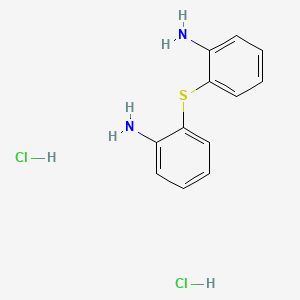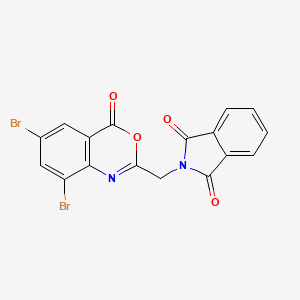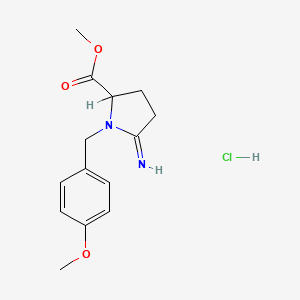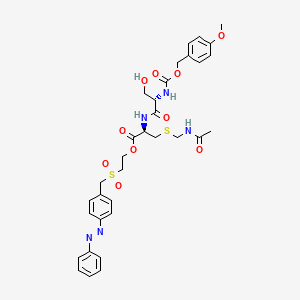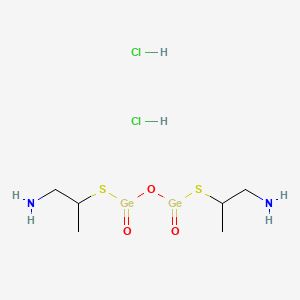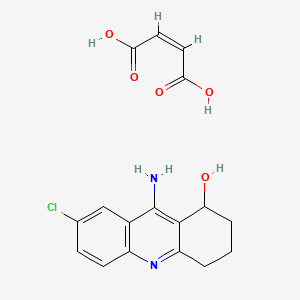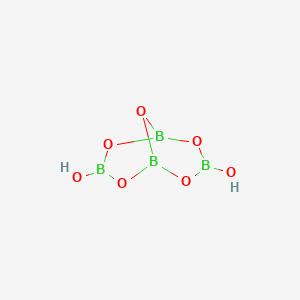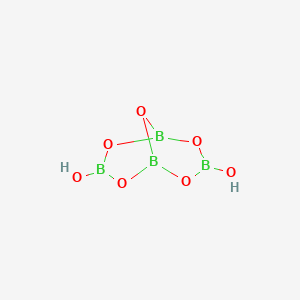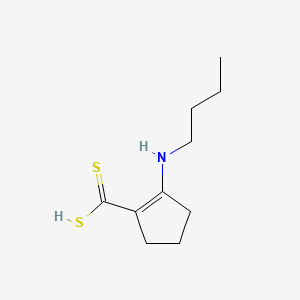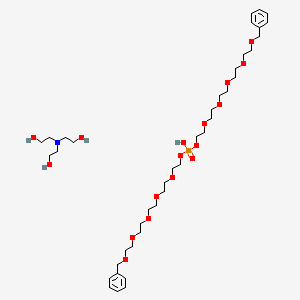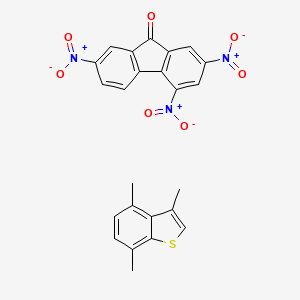
3,4,7-Trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethyl-1-benzothiophene: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 3,4,7-Trimethyl-1-benzothiophene is a heterocyclic compound containing sulfur, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds have garnered interest in various fields of scientific research due to their distinct chemical structures and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,7-Trimethyl-1-benzothiophene: can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3,4,7-trimethyl-1-benzothiophene with sulfur sources in the presence of catalysts .
2,4,7-trinitrofluoren-9-one: is typically synthesized through nitration reactions. The process involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 3,4,7-trimethyl-1-benzothiophene , large-scale production may involve continuous flow reactors to ensure consistent quality and yield . For 2,4,7-trinitrofluoren-9-one , industrial nitration processes are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-1-benzothiophene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
2,4,7-trinitrofluoren-9-one: primarily undergoes:
Reduction: The nitro groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions.
Common Reagents and Conditions
For 3,4,7-trimethyl-1-benzothiophene :
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
For 2,4,7-trinitrofluoren-9-one :
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Strong nucleophiles like amines and thiols are employed.
Major Products Formed
3,4,7-Trimethyl-1-benzothiophene: Oxidation yields sulfoxides and sulfones, while substitution reactions yield various substituted derivatives.
2,4,7-trinitrofluoren-9-one: Reduction yields amino derivatives, and substitution reactions yield substituted fluorenones.
Scientific Research Applications
3,4,7-Trimethyl-1-benzothiophene: has applications in:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and materials for enhanced properties.
2,4,7-trinitrofluoren-9-one: is utilized in:
Analytical Chemistry: Used as a reagent for detecting and quantifying various analytes.
Pharmaceutical Research: Investigated for its potential biological activities.
Mechanism of Action
The mechanism of action for these compounds varies based on their applications.
3,4,7-Trimethyl-1-benzothiophene: interacts with various molecular targets through its sulfur-containing heterocyclic structure, which can engage in π-π interactions and hydrogen bonding .
2,4,7-trinitrofluoren-9-one: exerts its effects primarily through its nitro groups, which can undergo redox reactions and interact with biological molecules through electron transfer processes .
Comparison with Similar Compounds
3,4,7-Trimethyl-1-benzothiophene: can be compared to other benzothiophene derivatives such as:
- 2,3,4-trimethyl-1-benzothiophene
- 3,5,7-trimethyl-1-benzothiophene
2,4,7-trinitrofluoren-9-one: can be compared to other nitro-substituted fluorenones such as:
- 2,4,5-trinitrofluoren-9-one
- 2,4,7-trinitrofluoren-9-ol
These comparisons highlight the unique reactivity and applications of 3,4,7-trimethyl-1-benzothiophene and 2,4,7-trinitrofluoren-9-one due to their specific substitution patterns and functional groups.
Properties
CAS No. |
1108-42-5 |
|---|---|
Molecular Formula |
C24H17N3O7S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3,4,7-trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7.C11H12S/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h1-5H;4-6H,1-3H3 |
InChI Key |
BHJXLRIGIYSJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CSC2=C(C=C1)C)C.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


